6-{3-[(Pyridin-2-yl)disulfanyl]propanamido}hexanoic acid
Overview
Description
6-{3-[(Pyridin-2-yl)disulfanyl]propanamido}hexanoic acid is a versatile chemical compound with a unique structure that includes a pyridine ring, a disulfide bond, and a hexanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-{3-[(Pyridin-2-yl)disulfanyl]propanamido}hexanoic acid typically involves the following steps:
Formation of the disulfide bond: This can be achieved by reacting pyridine-2-thiol with an appropriate disulfide-forming reagent under mild oxidative conditions.
Amidation reaction: The disulfide-containing intermediate is then reacted with 3-aminopropanoic acid to form the amide bond.
Coupling with hexanoic acid: Finally, the amide intermediate is coupled with hexanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The disulfide bond in this compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous or organic solvents.
Substitution: Nitrating agents like nitric acid (HNO₃) or halogenating agents like bromine (Br₂) in the presence of a catalyst.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Nitrated or halogenated derivatives of the pyridine ring.
Scientific Research Applications
6-{3-[(Pyridin-2-yl)disulfanyl]propanamido}hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Employed in the study of disulfide bond formation and reduction in proteins and peptides.
Medicine: Investigated for its potential as a drug delivery agent or as a precursor for bioactive compounds.
Industry: Utilized in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 6-{3-[(Pyridin-2-yl)disulfanyl]propanamido}hexanoic acid involves its ability to undergo redox reactions due to the presence of the disulfide bond. This redox activity can influence various biochemical pathways, including those involved in oxidative stress and cellular signaling. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to downstream effects .
Comparison with Similar Compounds
Pyridine-2-thiol: Shares the pyridine ring and thiol group but lacks the disulfide bond and hexanoic acid moiety.
Hexanoic acid: Contains the hexanoic acid moiety but lacks the pyridine ring and disulfide bond.
Disulfiram: Contains a disulfide bond but has a different overall structure and lacks the pyridine ring and hexanoic acid moiety.
Uniqueness: 6-{3-[(Pyridin-2-yl)disulfanyl]propanamido}hexanoic acid is unique due to its combination of a pyridine ring, a disulfide bond, and a hexanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S2/c17-12(15-9-4-1-2-7-14(18)19)8-11-20-21-13-6-3-5-10-16-13/h3,5-6,10H,1-2,4,7-9,11H2,(H,15,17)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFOKUHANTWLRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCC(=O)NCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40510113 | |
Record name | 6-{3-[(Pyridin-2-yl)disulfanyl]propanamido}hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40510113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79741-17-6 | |
Record name | 6-{3-[(Pyridin-2-yl)disulfanyl]propanamido}hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40510113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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